10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate
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Overview
Description
10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate is a chemical compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of hydroxy, methoxy, and thiocyanate functional groups attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a palladium-catalyzed Heck reaction, followed by a reverse Diels-Alder reaction to eliminate formaldehyde.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and conditions.
Attachment of the Thiocyanate Group: The thiocyanate group can be introduced through a nucleophilic substitution reaction using thiocyanate salts under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate can undergo various chemical reactions, including:
Substitution: The methoxy and thiocyanate groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thiocyanate salts, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenanthrene derivatives.
Scientific Research Applications
10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biological molecules, potentially inhibiting or modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the thiocyanate group can participate in covalent interactions . These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, contributing to the compound’s biological effects.
Comparison with Similar Compounds
10-Hydroxy-6,7-dimethoxyphenanthren-9-yl thiocyanate can be compared with other phenanthrene derivatives, such as:
9,10-Dihydroxyphenanthrene: Lacks the methoxy and thiocyanate groups, resulting in different chemical properties and biological activities.
6,7-Dimethoxyphenanthrene:
Phenanthrene-9-thiol: Contains a thiol group instead of a thiocyanate group, affecting its chemical behavior and interactions.
The presence of hydroxy, methoxy, and thiocyanate groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
CAS No. |
63239-77-0 |
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Molecular Formula |
C17H13NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(10-hydroxy-6,7-dimethoxyphenanthren-9-yl) thiocyanate |
InChI |
InChI=1S/C17H13NO3S/c1-20-14-7-12-10-5-3-4-6-11(10)16(19)17(22-9-18)13(12)8-15(14)21-2/h3-8,19H,1-2H3 |
InChI Key |
OPMJZASPEVBMIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3C(=C2SC#N)O)OC |
Origin of Product |
United States |
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